molecular formula C20H24N2O7 B11162458 methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate

methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate

Cat. No.: B11162458
M. Wt: 404.4 g/mol
InChI Key: XGEYVYIKSGOIGX-UHFFFAOYSA-N
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Description

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate is a complex organic compound with a unique structure that combines elements of chromene, piperidine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate typically involves multiple steps. One common approach is the condensation of a chromene derivative with a piperidine derivative, followed by acetylation and glycine esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The acetyl and glycine ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate involves its interaction with molecular targets such as enzymes and receptors. The chromene and piperidine moieties can bind to active sites, modulating the activity of these targets. The acetyl and glycine ester groups may also play roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
  • 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate is unique due to its specific combination of functional groups and structural motifs. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetate

InChI

InChI=1S/C20H24N2O7/c1-13(23)22-7-5-20(6-8-22)10-16(24)15-4-3-14(9-17(15)29-20)28-12-18(25)21-11-19(26)27-2/h3-4,9H,5-8,10-12H2,1-2H3,(H,21,25)

InChI Key

XGEYVYIKSGOIGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC(=O)OC

Origin of Product

United States

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